molecular formula C11H13Cl2NO B1611835 4-(2,5-Dichlorophenoxy)piperidine CAS No. 367501-13-1

4-(2,5-Dichlorophenoxy)piperidine

Cat. No. B1611835
M. Wt: 246.13 g/mol
InChI Key: NNKFUNWCEKSGND-UHFFFAOYSA-N
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Description

“4-(2,5-Dichlorophenoxy)piperidine” is a chemical compound with the molecular formula C11H13Cl2NO . It has a molecular weight of 246.14 . This compound is also known as Dichlorvos.


Molecular Structure Analysis

The InChI code for “4-(2,5-Dichlorophenoxy)piperidine” is 1S/C11H13Cl2NO/c12-8-1-2-11 (10 (13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 . This indicates that the molecule consists of a piperidine ring with a dichlorophenoxy group attached to it.

Safety And Hazards

While specific safety and hazard information for “4-(2,5-Dichlorophenoxy)piperidine” was not found in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Piperidines, including “4-(2,5-Dichlorophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety, are important future directions .

properties

IUPAC Name

4-(2,5-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKFUNWCEKSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587443
Record name 4-(2,5-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorophenoxy)piperidine

CAS RN

367501-13-1
Record name 4-(2,5-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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